2-Propanesulfinic acid
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Overview
Description
2-Propanesulfinic acid, also known as 2-methylpropane-2-sulfinic acid, is an organic compound with the molecular formula C4H10O2S. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in water and polar organic solvents and is known for its reactivity with oxidizing agents and strong acids .
Preparation Methods
2-Propanesulfinic acid can be synthesized through various methods. One common synthetic route involves the gasification of 2-propanesulfonyl chloride, followed by esterification. The process typically involves heating 2-propanesulfonyl chloride to its boiling point and then introducing a controlled flow of a benzene/methanol mixture to produce the desired sulfinic acid . Industrial production methods often involve similar processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Propanesulfinic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Propanesulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and intermediate in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of various chemicals, including surfactants and detergents.
Mechanism of Action
The mechanism of action of 2-propanesulfinic acid involves its reactivity with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the sulfinic acid group, which can donate electrons to form new bonds. The pathways involved in its reactions often include nucleophilic substitution and oxidation-reduction mechanisms .
Comparison with Similar Compounds
2-Propanesulfinic acid can be compared with other similar compounds, such as:
Methanesulfinic acid: Similar in structure but with a simpler molecular formula (CH4O2S).
Ethanesulfinic acid: Slightly larger, with the molecular formula C2H6O2S.
2-Methyl-2-propanesulfinic acid: A closely related compound with an additional methyl group, making it more sterically hindered.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
propane-2-sulfinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2S/c1-3(2)6(4)5/h3H,1-2H3,(H,4,5) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAAVCJTEANSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902411 |
Source
|
Record name | NoName_1653 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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